![molecular formula C8H14N10 B2642662 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine CAS No. 343375-71-3](/img/structure/B2642662.png)
5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine” is a complex organic molecule that contains two 1,2,4-triazole rings, which are a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure made up of at least two different elements. In this case, the ring structure contains three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves two 1,2,4-triazole rings connected by a piperazine ring. The 1,2,4-triazole rings each contain three nitrogen atoms and two carbon atoms, arranged in a five-membered ring. The piperazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Triazole derivatives, including those similar to the compound of interest, have been studied for their antimicrobial properties. For instance, research on various 1,2,4-triazole derivatives has shown these compounds possess good to moderate activities against a range of microorganisms. This includes efforts to synthesize new derivatives to enhance antimicrobial efficacy, suggesting potential for the compound to serve in the development of new antimicrobial agents (H. Bektaş et al., 2007).
Antihypertensive and Diuretic Activities
Another research avenue involves the evaluation of triazole derivatives for their antihypertensive and diuretic activities. Although the specific actions and mechanisms can vary widely among derivatives, such studies underscore the potential of triazoles in contributing to the development of cardiovascular therapeutics (W. E. Meyer et al., 1989).
Molecular Structure Investigations
The compound's triazine and piperazine moieties also lend it to studies investigating molecular structure, intermolecular interactions, and electronic properties. Research into similar compounds, employing techniques like X-ray crystallography and DFT calculations, offers a pathway to understand the structural bases for biological activity or material properties, potentially guiding the design of new compounds with targeted functions (Ihab Shawish et al., 2021).
Anticancer Activities
Moreover, the search for novel anticancer agents has included the synthesis and testing of triazole derivatives. Such compounds, through diverse mechanisms, may exhibit cytotoxicity against cancer cell lines, highlighting another possible application area for research into 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine (E. Pomarnacka et al., 2004).
Cognitive Impairment and Neurological Disorders
Finally, the targeting of specific receptor subtypes, such as the serotonin 5-HT6 receptor, by triazine derivatives has been explored for therapeutic implications in cognitive impairment and neurological disorders. This underscores the potential utility of triazole and triazine derivatives in neuropsychopharmacology, especially in designing ligands with high receptor specificity and desirable pharmacokinetic properties (G. Latacz et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[4-(5-amino-1H-1,2,4-triazol-3-yl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N10/c9-5-11-7(15-13-5)17-1-2-18(4-3-17)8-12-6(10)14-16-8/h1-4H2,(H3,9,11,13,15)(H3,10,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJVUOLZJYJHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=N2)N)C3=NNC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642579.png)
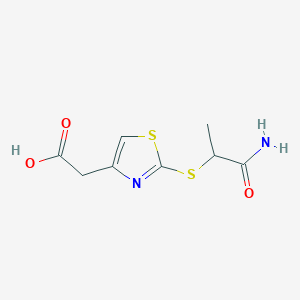
![(2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2642581.png)
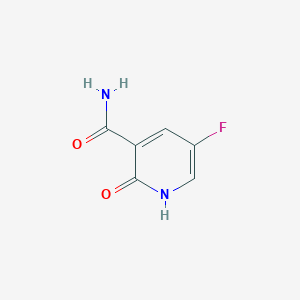


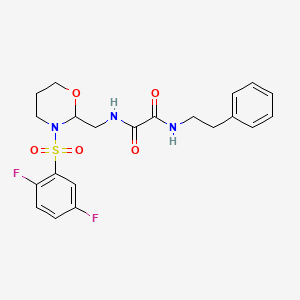
![6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2642588.png)
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2642592.png)
![4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride](/img/structure/B2642593.png)
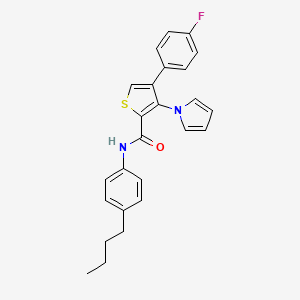
![1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2642595.png)
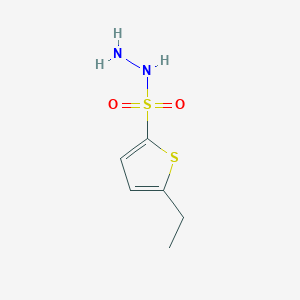
![N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2642602.png)
